Lower Activation Energy for Thermal Decomposition Compared to Partially Fluorinated and Alkyl Analogs
In a direct head-to-head study, the Arrhenius parameters for the gas-phase thermal decomposition of the β-trifluoroethylsilane series, CF3CH2SiFx(CH3)3-x (x = 0–3), were measured [1]. Trifluoro(2,2,2-trifluoroethyl)silane (x=3) exhibits an activation energy (Ea) of 154.6 kJ/mol, which is 43.4 kJ/mol lower than that of its fully methylated analog, CF3CH2Si(CH3)3 (Ea = 198 kJ/mol), and 22.4 kJ/mol lower than the monofluoro derivative (Ea = 177 kJ/mol). This demonstrates a clear, quantifiable inverse relationship between the degree of fluorine substitution at silicon and the thermal stability of the molecule.
| Evidence Dimension | Activation Energy (Ea) for Thermal Decomposition |
|---|---|
| Target Compound Data | Ea = 154.6 kJ/mol (Temperature range: 492–575 K) |
| Comparator Or Baseline | CF3CH2Si(CH3)3 (Ea = 198 kJ/mol), CF3CH2SiF(CH3)2 (Ea = 177 kJ/mol), CF3CH2SiF2CH3 (Ea = 165 kJ/mol) |
| Quantified Difference | 43.4 kJ/mol lower vs. fully methylated analog; 22.4 kJ/mol lower vs. monofluoro analog; 10.4 kJ/mol lower vs. difluoro analog. |
| Conditions | Gas-phase, first-order reaction, pressure range 0.0133–0.0667 bar. Reference: Bell et al., Can. J. Chem., 1974. |
Why This Matters
This specific, lower activation energy enables the use of significantly lower process temperatures (e.g., 492 K start vs. 574 K) for the generation of reactive intermediates like 1,1-difluoroethylene, which is critical for thermally sensitive substrates in downstream CVD or synthesis applications.
- [1] Bell, T. N., Berkley, R., Platt, A. E., & Sherwood, A. G. (1974). Kinetics of the Thermal Decomposition of β-Trifluoroethylsilanes and Hot Molecule Kinetics of (CF3CH2SiF3). Canadian Journal of Chemistry, 52(18), 3158-3164. Data sourced from NIST Chemical Kinetics Database. View Source
